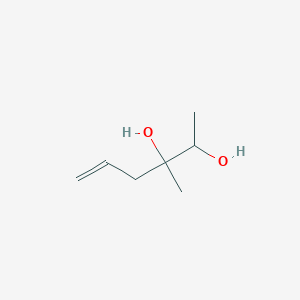
5-Hexene-2,3-diol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexene-2,3-diol, 3-methyl- is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also features a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-2,3-diol, 3-methyl- typically involves the hydroxylation of alkenes. One common method is the dihydroxylation of 3-methyl-1,4-pentadiene using osmium tetroxide (OsO4) as a catalyst, followed by reduction with sodium bisulfite (NaHSO3) to yield the diol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Hexene-2,3-diol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated diols.
Substitution: Halogenated compounds.
Scientific Research Applications
5-Hexene-2,3-diol, 3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 5-Hexene-2,3-diol, 3-methyl- exerts its effects involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as oxidation, reduction, and substitution.
Comparison with Similar Compounds
Similar Compounds
3-Hexene-2,5-diol: Another diol with a similar structure but different positioning of hydroxyl groups.
2,5-Dimethyl-2,5-hexanediol: A diol with methyl groups at different positions.
3-Methyl-3-buten-1-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
5-Hexene-2,3-diol, 3-methyl- is unique due to its specific arrangement of hydroxyl groups and the presence of a double bond, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
505904-74-5 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-methylhex-5-ene-2,3-diol |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(3,9)6(2)8/h4,6,8-9H,1,5H2,2-3H3 |
InChI Key |
SMWGFKITEMKAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















